molecular formula C10H16O B2943102 2H-Inden-2-one, octahydro-3a-methyl-, cis- CAS No. 13351-29-6

2H-Inden-2-one, octahydro-3a-methyl-, cis-

Cat. No.: B2943102
CAS No.: 13351-29-6
M. Wt: 152.237
InChI Key: AMBOSHXMUMOHBF-SCZZXKLOSA-N
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Preparation Methods

The preparation of 2H-Inden-2-one, octahydro-3a-methyl-, cis- involves synthetic routes that typically include the hydrogenation of 2-Indanone derivatives. The reaction conditions often involve the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated pressure and temperature . Industrial production methods may vary, but they generally follow similar principles of catalytic hydrogenation to achieve the desired cis- configuration.

Chemical Reactions Analysis

2H-Inden-2-one, octahydro-3a-methyl-, cis- undergoes various types of chemical reactions, including:

Scientific Research Applications

2H-Inden-2-one, octahydro-3a-methyl-, cis- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Inden-2-one, octahydro-3a-methyl-, cis- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

2H-Inden-2-one, octahydro-3a-methyl-, cis- can be compared with its stereoisomer, 2H-Inden-2-one, octahydro-3a-methyl-, trans-. Both compounds share the same molecular formula and weight but differ in their spatial configuration. This difference in configuration can lead to variations in their chemical reactivity and biological activity .

Similar Compounds

Properties

IUPAC Name

7a-methyl-3,3a,4,5,6,7-hexahydro-1H-inden-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-10-5-3-2-4-8(10)6-9(11)7-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBOSHXMUMOHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928168
Record name 3a-Methyloctahydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13351-29-6, 20379-99-1
Record name 2H-Inden-2-one, octahydro-3a-methyl-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Inden-2-one, octahydro-3a-methyl-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020379991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3a-Methyloctahydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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